- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Cas no 90-00-6 (2-Ethylphenol)

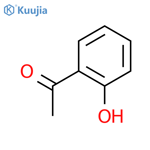

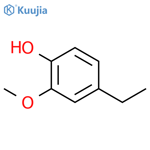

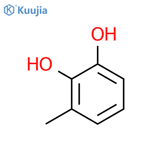

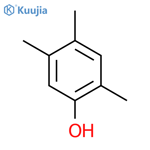

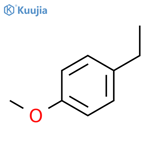

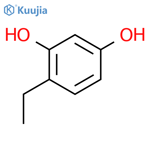

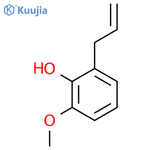

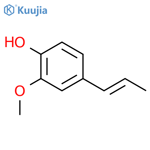

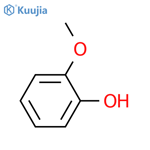

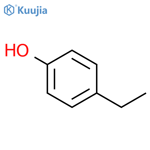

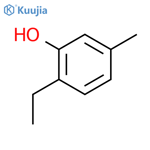

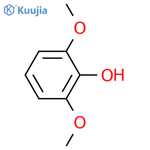

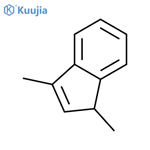

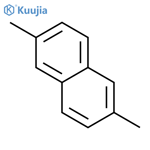

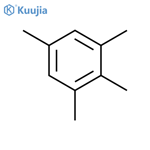

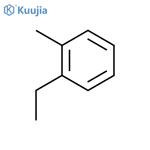

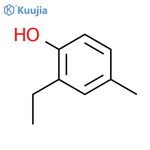

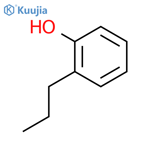

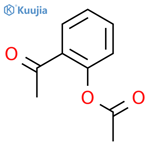

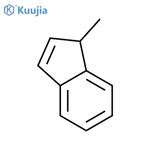

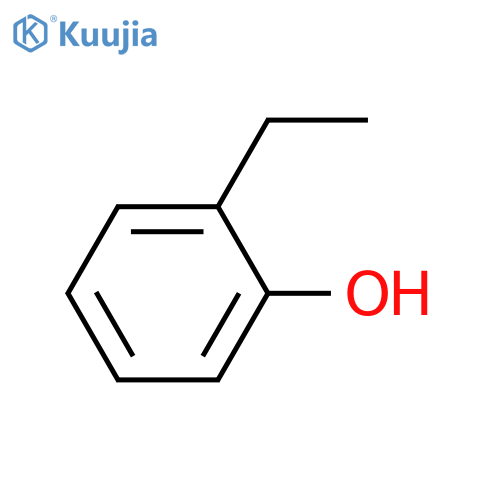

2-Ethylphenol structure

Nom du produit:2-Ethylphenol

Numéro CAS:90-00-6

Le MF:C8H10O

Mégawatts:122.164402484894

MDL:MFCD00002249

CID:34541

PubChem ID:6997

2-Ethylphenol Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Ethylphenol

- Phlorol

- 2-Ethylphenolneat

- o-Ethylphenol

- 2-Et-C6H4OH

- 2-Ethylphenazin

- 2-ethyl-phenazine

- ethyl-Phenol

- o-Hydroxyethylbenzene

- ortho-ethylphenol

- Phenazine,2-ethyl

- PHENOL, 2-ETHYL-

- PHENOL,2-ETHYL

- Phenol, o-ethyl-

- ETHYLPHENOL

- 1-Hydroxy-2-ethylbenzene

- 1-Ethyl-2-hydroxybenzene

- Phenol, ethyl-

- Florol

- o-Ethyl phenol

- 2-Ethyl-phenol

- Florol [Czech]

- Benzene, 1-ethyl-2-hydroxy-

- IXQGCWUGDFDQMF-UHFFFAOYSA-N

- 355O0P4JU7

- DSSTox_CID_2479

- DSSTox_RID_76599

- DSSTox_GSID_22479

- 2-ethyl phenol

- o-Hydroxyethylbenz

- 2-Ethylphenol (ACI)

- Phenol, o-ethyl- (8CI)

- NSC 10112

-

- MDL: MFCD00002249

- Piscine à noyau: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3

- La clé Inchi: IXQGCWUGDFDQMF-UHFFFAOYSA-N

- Sourire: OC1C(CC)=CC=CC=1

- BRN: 1099397

Propriétés calculées

- Qualité précise: 122.07300

- Masse isotopique unique: 122.073165

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 1

- Complexité: 80.6

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.5

- Charge de surface: 0

- Nombre d'tautomères: 3

- Surface topologique des pôles: 20.2

Propriétés expérimentales

- Couleur / forme: Liquide incolore. Ça sent le phénol.

- Dense: 1.037 g/mL at 25 °C(lit.)

- Point de fusion: −18 °C (lit.)

- Point d'ébullition: 195-197 °C(lit.)

- Point d'éclair: Température Fahrenheit: 172.4°f

Degrés Celsius: 78 ° C - Indice de réfraction: n20/D 1.536(lit.)

- Coefficient de répartition de l'eau: Insoluble

- Stabilité / durée de conservation: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.

- Le PSA: 20.23000

- Le LogP: 1.95460

- Merck: 3839

- Sensibilité: Sensible à l'air et à la lumière

- Solubilité: Facilement soluble dans l'éthanol, l'éther, le benzène, l'acide acétique glacial, presque insoluble dans l'eau. Lorsqu'il est refroidi à - 30 ° C, les cristaux métastables se détachent.

2-Ethylphenol Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H302-H315-H318-H335

- Déclaration d'avertissement: P261-P280-P305 + P351 + P338

- Numéro de transport des marchandises dangereuses:UN 3145 8/PG 2

- Wgk Allemagne:3

- Code de catégorie de danger: 22-37/38-41

- Instructions de sécurité: S36/37/39-S45-S26

- Carte FOCA taille f:8

- RTECS:SL4025000

-

Identification des marchandises dangereuses:

- Niveau de danger:8

- Catégorie d'emballage:III

- Groupe d'emballage:III

- Durée de la sécurité:8

- TSCA:Yes

- Terminologie du risque:R20/21/22; R34

2-Ethylphenol Données douanières

- Code HS:29071900

- Données douanières:

Code douanier chinois:

2907199 090Résumé:

2907199 090 autres monophénols. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2907199 090 autres monophasés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 5,5% tarif général: 30,0%

2-Ethylphenol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB19846-5g |

2-Ethylphenol |

90-00-6 | 97% | 5g |

2842.00 | 2021-07-09 | |

| Enamine | EN300-20199-0.05g |

2-ethylphenol |

90-00-6 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20199-2.5g |

2-ethylphenol |

90-00-6 | 95% | 2.5g |

$27.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-100ml |

2-Ethylphenol |

90-00-6 | 98.0%(GC) | 100ml |

¥1060.0 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223144-500g |

2-Ethylphenol |

90-00-6 | 98% | 500g |

¥1042.00 | 2024-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01637-50g |

2-Ethylphenol, 98+% |

90-00-6 | 98+% | 50g |

¥1752.00 | 2023-03-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73785-100g |

2-Ethylphenol |

90-00-6 | 98% | 100g |

¥658.0 | 2023-09-05 | |

| TRC | E925965-1g |

2-Ethylphenol |

90-00-6 | 1g |

$ 58.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0160-25ml |

2-Ethylphenol |

90-00-6 | 98.0%(GC) | 25ml |

¥415.0 | 2022-06-10 | |

| TRC | E925965-50g |

2-Ethylphenol |

90-00-6 | 50g |

$224.00 | 2023-05-18 |

2-Ethylphenol Méthode de production

Méthode de production 1

Conditions de réaction

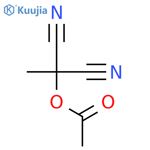

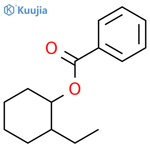

1.1 Reagents: Diphenylphosphine , Potassium tert-butoxide Solvents: Dimethylformamide ; 10 min, rt

1.2 12 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 12 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 3 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt

1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C

1.4 Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt

1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C

1.4 Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Référence

- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine , Oxygen Catalysts: Eosin (Amberlite IRA 900 Cl-supported) Solvents: Acetonitrile , Water ; 36 h, rt

Référence

- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide , Lithium aluminum hydride Catalysts: Cobalt(II) acetylacetonate Solvents: Toluene ; rt → 140 °C; 24 h, 140 °C; 140 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

Référence

- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane ; 24 h, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,

Méthode de production 6

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

Référence

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

Méthode de production 8

Conditions de réaction

1.1 250 h

Référence

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

Méthode de production 9

Méthode de production 10

Méthode de production 11

Conditions de réaction

1.1 500 °C

Référence

- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C

Référence

- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide , Hydrogen Catalysts: Iron(III) acetylacetonate Solvents: Toluene ; 24 h, 5 MPa, 180 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt

Référence

- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hantzsch ester , Oxygen Catalysts: 2,3-Dihydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10(10aH)-dione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065

Méthode de production 15

Conditions de réaction

1.1 Catalysts: Phenol , Tetrafluoroboric acid , Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C

1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C

Référence

- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114

Méthode de production 16

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Amberlyst A 26 Solvents: Ethylene glycol ; 65 min, reflux

Référence

- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide , Water

Référence

- Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters, Chemical Research in Chinese Universities, 1999, 15(2), 182-187

Méthode de production 19

Méthode de production 20

Méthode de production 21

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 (immobilized on imidazolium-based silica supported ionic liquid) Solvents: Mesitylene ; 16 h, 50 bar, 175 °C

Référence

- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512

Méthode de production 22

Conditions de réaction

1.1 250 h

Référence

Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions

,

Journal of Analytical and Applied Pyrolysis,

2019,

137,

86-95

2-Ethylphenol Raw materials

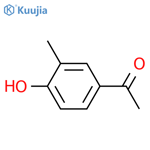

- 2'-Hydroxyacetophenone

- 2-acetylphenyl benzoate

- Sulfate Lignin

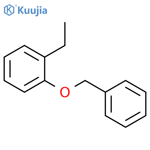

- 1-ethyl-2-phenylmethoxybenzene

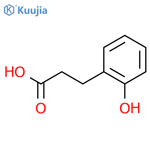

- 3-(2-Hydroxyphenyl)propionic Acid

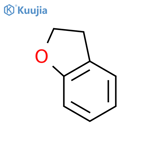

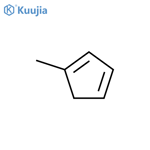

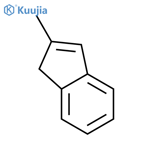

- Coumaran

- Lignin

- 2-Acetoxyacetophenone

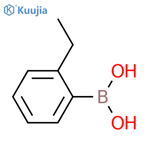

- o-Ethylphenylboronic Acid

2-Ethylphenol Preparation Products

- 3,5-Dimethylbenzyl alcohol (27129-87-9)

- 2-Methyl-1H-indene (2177-47-1)

- 4-Ethylguaiacol (2785-89-9)

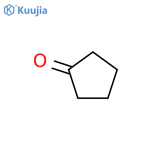

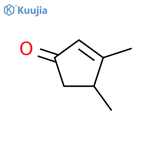

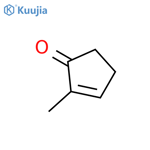

- Cyclopentanone (120-92-3)

- Vanillin (121-33-5)

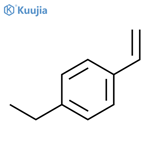

- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)

- 2-Ethyl-4-methylphenol (3855-26-3)

- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)

- 1,2,4-Triethylbenzene (877-44-1)

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)

- o-Cymene (527-84-4)

- 1,3-dimethyl-1H-indene (2177-48-2)

- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)

- 2-Hydroxybenzaldehyde (90-02-8)

- Anisole (100-66-3)

- 2-Methylstyrene (611-15-4)

- 4-Ethyltoluene (622-96-8)

- 2-Propylphenol (644-35-9)

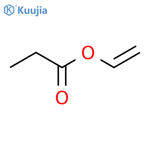

- Vinyl Propionate (stabilized with MEHQ) (105-38-4)

- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)

- 3-Methylcatechol (488-17-5)

- Coumaran (496-16-2)

- Phenol,4-ethyl-3-methyl- (1123-94-0)

- Cyclopentane,1,2,4-trimethyl- (2815-58-9)

- 7-Methylbenzofuran (17059-52-8)

- Phenol, 3,5-diethyl- (1197-34-8)

- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3′,5′-Dimethoxyacetophenone (39151-19-4)

- 2-Ethylphenol (90-00-6)

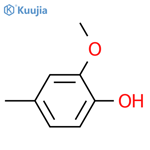

- Guaiacol (90-05-1)

- 2-Methoxy-4-methylphenol (93-51-6)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- 2,6-Dimethylnaphthalene (581-42-0)

- 2,3-Xylohydroquinone (608-43-5)

- 3-methylcyclopent-2-en-1-one (2758-18-1)

- Indane (496-11-7)

- 2,4,5-trimethylphenol (496-78-6)

- 1,7-Dimethylnaphthalene (575-37-1)

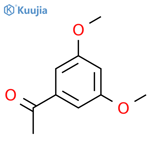

- Syringaldehyde (134-96-3)

- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)

- 1-Methyl-1H-indene (767-59-9)

- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)

- 1-methylcyclopenta-1,3-diene (96-39-9)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- 1,2,3,5-Tetramethylbenzene (527-53-7)

- 4-Ethylphenol (123-07-9)

- 2-Methylbenzofuran (4265-25-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 2-Methyl-2-cyclopentenone (1120-73-6)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 1,5-Dimethylnaphthalene (571-61-9)

- 2,3-Dimethylnaphthalene (581-40-8)

- 1-Phenyl-1-propyne (673-32-5)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-Ethylphenol (620-17-7)

- 1,2,3-Trimethoxybenzene (634-36-6)

- 2-Ethyl Toluene (611-14-3)

- 4-Methylcatechol (452-86-8)

- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 1,2-Dihydroxyindane (4370-02-9)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 4-Ethylresorcinol (2896-60-8)

- 2,3,5-Trimethyphenol (697-82-5)

- 2-Cyclopentenone (930-30-3)

- 2,6-Dimethoxytoluene (5673-07-4)

- 2,6-Dimethoxyphenol (91-10-1)

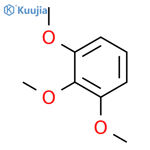

- Veratrole (91-16-7)

- Indene (95-13-6)

- Methyl Paraben (99-76-3)

- Benzaldehyde (100-52-7)

- 1,6-Dimethylnaphthalene (575-43-9)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- 1-Ethyl-3,5-dimethylbenzene (934-74-7)

- trans-1,2-Dimethylcyclohexane (6876-23-9)

- 2-methoxy-3-methylphenol (18102-31-3)

- 2-Ethyl-m-xylene (2870-04-4)

- (2-methylbut-3-en-2-yl)benzene (18321-36-3)

- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)

2-Ethylphenol Fournisseurs

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

(CAS:90-00-6)

Numéro de commande:SDF378

État des stocks:in Stock

Quantité:25KG,200KG,1000KG

Pureté:99%

Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 14:57

Prix ($):

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

(CAS:90-00-6)

Numéro de commande:SFD382

État des stocks:in Stock

Quantité:25KG,200KG,1000KG

Pureté:99%

Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:01

Prix ($):

2-Ethylphenol Littérature connexe

-

Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 33990

-

Daniel A. Ruddy,Joshua A. Schaidle,Jack R. Ferrell III,Jun Wang,Luc Moens,Jesse E. Hensley Green Chem. 2014 16 454

-

Paolo Barzaghi,Hartmut Herrmann Phys. Chem. Chem. Phys. 2004 6 5379

-

4. The analysis of mixtures of phenols by partition chromatography and ultra-violet spectrophotometryR. M. Pearson Analyst 1955 80 656

-

Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-00-6)Ethyl phenol

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:90-00-6)2-Ethylphenol

Pureté:99%

Quantité:500ml

Prix ($):266.0